

An In-depth Technical Guide to 5-Iodo-dCTP: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-dCTP**

Cat. No.: **B15602304**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (**5-Iodo-dCTP**), a modified nucleoside triphosphate with significant applications in molecular biology, structural analysis, and biotechnology. This document details its chemical structure, physicochemical properties, and established experimental applications, offering a technical resource for professionals in the field.

Core Chemical Identity

5-Iodo-dCTP is an analog of deoxycytidine triphosphate (dCTP) where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique properties that are leveraged in various biochemical assays.

- Systematic Name: 5-Iodo-2'-deoxycytidine-5'-triphosphate
- Molecular Formula (Free Acid): $C_9H_{15}IN_3O_{13}P_3$ [1][2]
- Canonical SMILES: $O[C@H]1C--INVALID-LINK--O[C@@H]1COP(OP(OP(O)(O)=O)(O)=O)(O)=O$ [3]
- InChI Key: Based on the structure of its monophosphate, the InChI key can be derived, highlighting its unique stereochemistry and composition.

The chemical structure of **5-Iodo-dCTP** is visualized below.

Caption: 2D representation of 5-Iodo-2'-deoxycytidine-5'-triphosphate.

Physicochemical and Spectroscopic Data

The quantitative properties of **5-Iodo-dCTP** are crucial for its effective use in experimental settings. The following table summarizes its key characteristics based on commercially available information.

Property	Value	Reference(s)
CAS Number	31747-59-8	[1] [2]
Molecular Weight	593.05 g/mol (free acid)	[1] [2]
Exact Mass	592.89 g/mol (free acid)	[1] [2]
Purity	≥95% (HPLC)	[1] [2]
Form	Solution in water	[1] [2]
Concentration	Typically 10 mM - 11 mM	[1] [2]
pH	7.5 ± 0.5	[1] [2]
Spectroscopic Properties	λ _{max} : 293 nm; ε: 5.7 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl, pH 7.5)	[1] [2]
Storage Conditions	Store at -20°C	[1] [2]

Key Applications and Experimental Protocols

5-Iodo-dCTP is a versatile molecule that serves as a substrate for various DNA polymerases, enabling its incorporation into DNA for several downstream applications.[\[4\]](#)

X-ray Crystallography

The high electron density of the iodine atom makes **5-Iodo-dCTP** an excellent tool for determining the three-dimensional structure of DNA and DNA-protein complexes via X-ray crystallography. When incorporated into an oligonucleotide, the iodine atom serves as a heavy atom, which simplifies the phase problem in crystallographic analysis.

UV-Mediated Cross-linking

Halogenated nucleotides like **5-Iodo-dCTP** are photolabile and can be used in UV cross-linking experiments to study the interactions between DNA and proteins. Upon irradiation with UV light, the carbon-iodine bond can break, leading to the formation of a reactive radical that can form a covalent bond with nearby amino acid residues in a DNA-binding protein, thus capturing transient interactions.

Enzymatic Incorporation into DNA

5-Iodo-dCTP is a substrate for DNA polymerases and can be used to synthesize modified DNA strands through techniques like Polymerase Chain Reaction (PCR) and primer extension assays.

This protocol provides a general framework for incorporating **5-Iodo-dCTP** into a specific DNA amplicon using a high-fidelity DNA polymerase.

Objective: To amplify a DNA target while substituting a portion of the natural dCTP with **5-Iodo-dCTP**.

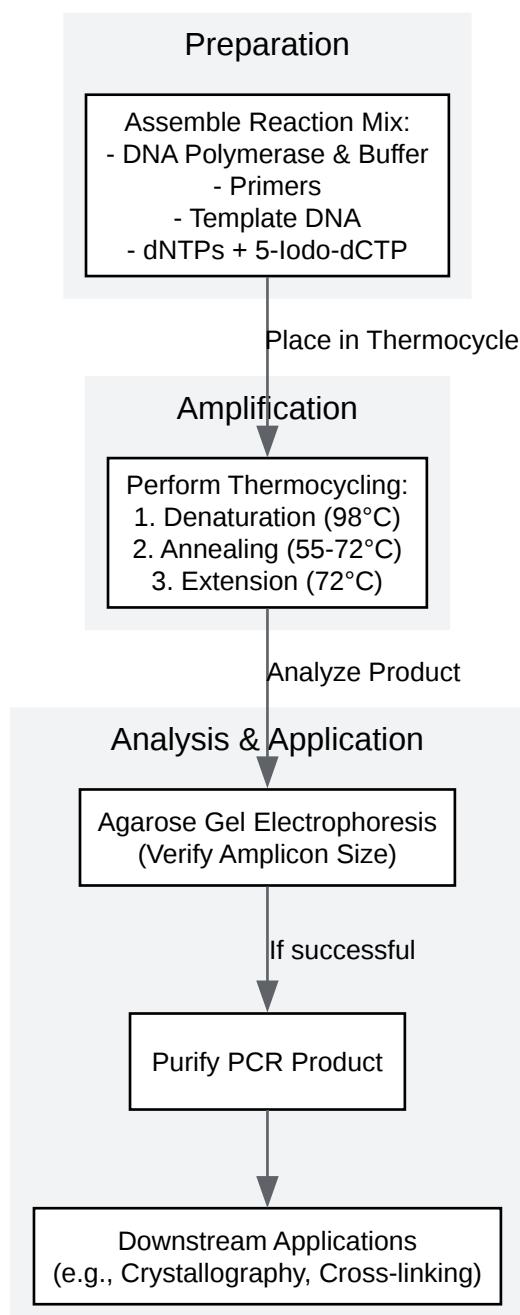
Materials:

- DNA Template (0.1–50 ng, depending on source)
- Forward and Reverse Primers (10 μ M stocks)
- High-Fidelity DNA Polymerase (e.g., Q5® or KOD XL)
- 5X or 10X Polymerase Reaction Buffer
- dNTP Mix (10 mM each of dATP, dGTP, dTTP)
- dCTP (10 mM stock)
- **5-Iodo-dCTP** (10 mM stock)
- Nuclease-Free Water

Procedure:

- Reaction Setup: Assemble the following components on ice in a sterile thin-walled PCR tube. The ratio of dCTP to **5-Iodo-dCTP** can be adjusted based on the desired level of incorporation and polymerase tolerance. A 1:4 ratio is a common starting point.

Component	Volume (for 50 μ L reaction)	Final Concentration
Nuclease-Free Water	Up to 50 μ L	-
5X Reaction Buffer	10 μ L	1X
dATP (10 mM)	1 μ L	200 μ M
dGTP (10 mM)	1 μ L	200 μ M
dTTP (10 mM)	1 μ L	200 μ M
dCTP (10 mM)	0.2 μ L	40 μ M
5-Iodo-dCTP (10 mM)	0.8 μ L	160 μ M
Forward Primer (10 μ M)	2.5 μ L	0.5 μ M
Reverse Primer (10 μ M)	2.5 μ L	0.5 μ M
DNA Template	variable	< 100 ng
High-Fidelity DNA Polymerase	0.5 μ L	0.02 U/ μ L


- Thermocycling: Transfer the reaction tubes to a thermocycler preheated to the initial denaturation temperature and begin cycling. Conditions should be optimized for the specific polymerase, primers, and template.

Step	Temperature	Time	Cycles
Initial Denaturation	98°C	30 seconds	1
Denaturation	98°C	5–10 seconds	
Annealing	55–72°C*	10–30 seconds	25–35
Extension	72°C	20–30 seconds/kb	
Final Extension	72°C	2 minutes	1
Hold	4–10°C	Indefinite	1

*Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.

- Analysis: The resulting PCR product can be analyzed by agarose gel electrophoresis to confirm successful amplification. The incorporation of the heavier **5-Iodo-dCTP** may result in a slight mobility shift compared to an unmodified amplicon. The purified product is now ready for downstream applications like crystallographic trials or cross-linking studies.

The general workflow for this experimental procedure is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic incorporation of **5-Iodo-dCTP** via PCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Iodo-2'-deoxycytidine, 611-53-0 | BroadPharm [broadpharm.com]
- 4. pyridoxal 5'-phosphate (ChEBI:18405) [ebi.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodo-dCTP: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602304#5-iodo-dctp-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com